N-[cyano(3-fluorophenyl)methyl]acetamide N-[cyano(3-fluorophenyl)methyl]acetamide
Brand Name: Vulcanchem
CAS No.: 866136-30-3
VCID: VC5452074
InChI: InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3,(H,13,14)
SMILES: CC(=O)NC(C#N)C1=CC(=CC=C1)F
Molecular Formula: C10H9FN2O
Molecular Weight: 192.193

N-[cyano(3-fluorophenyl)methyl]acetamide

CAS No.: 866136-30-3

Cat. No.: VC5452074

Molecular Formula: C10H9FN2O

Molecular Weight: 192.193

* For research use only. Not for human or veterinary use.

N-[cyano(3-fluorophenyl)methyl]acetamide - 866136-30-3

Specification

CAS No. 866136-30-3
Molecular Formula C10H9FN2O
Molecular Weight 192.193
IUPAC Name N-[cyano-(3-fluorophenyl)methyl]acetamide
Standard InChI InChI=1S/C10H9FN2O/c1-7(14)13-10(6-12)8-3-2-4-9(11)5-8/h2-5,10H,1H3,(H,13,14)
Standard InChI Key SEIFDLXHOZAACL-UHFFFAOYSA-N
SMILES CC(=O)NC(C#N)C1=CC(=CC=C1)F

Introduction

Chemical Identity and Structural Characteristics

N-[cyano(3-fluorophenyl)methyl]acetamide belongs to the class of substituted acetamides, featuring a 3-fluorophenyl group attached to a cyanomethyl backbone. Its molecular formula is C₁₀H₉FN₂O, with a molecular weight of 192.19 g/mol. The compound’s structure integrates three functional groups:

  • A cyano group (–CN) at the methyl position, enhancing electrophilicity.

  • A 3-fluorophenyl ring, contributing steric and electronic effects.

  • An acetamide moiety (–NHCOCH₃), enabling hydrogen bonding and solubility modulation.

Table 1: Key Molecular Descriptors

PropertyValue
IUPAC NameN-[cyano-(3-fluorophenyl)methyl]acetamide
Molecular FormulaC₁₀H₉FN₂O
Molecular Weight192.19 g/mol
CAS Registry Number866136-30-3
XLogP31.2 (estimated)
Hydrogen Bond Donors1
Hydrogen Bond Acceptors3

The fluorine atom at the phenyl ring’s meta position induces electron-withdrawing effects, altering reactivity patterns compared to non-fluorinated analogs .

Synthetic Methodologies

General Synthesis Strategies

The synthesis of N-[cyano(3-fluorophenyl)methyl]acetamide typically involves sequential functionalization of a benzylamine precursor. A widely cited approach includes:

  • Cyanoacetylation: Reaction of 3-fluorobenzylamine with cyanoacetic acid in the presence of a dehydrating agent (e.g., thionyl chloride), forming an intermediate cyanoacetyl derivative .

  • Acetylation: Treatment of the intermediate with acetic anhydride or acetyl chloride to install the acetamide group .

Industrial Scalability

Industrial production optimizes solvent systems (e.g., dichloromethane or toluene) and employs continuous flow reactors to enhance yield (>85%) and purity . Catalytic methods using N,N-dimethylformamide (DMF) as a promoter reduce side reactions, particularly hydrolysis of the cyano group .

Physicochemical Properties

Solubility and Stability

  • Solubility: Moderately soluble in polar aprotic solvents (e.g., DMF, dimethyl sulfoxide) but poorly soluble in water (<0.1 mg/mL at 25°C) .

  • Melting Point: Observed between 112–116°C, consistent with related cyanophenyl acetamides .

  • Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, necessitating anhydrous storage.

Spectroscopic Data

  • IR Spectroscopy: Strong absorption bands at ~2250 cm⁻¹ (C≡N stretch) and ~1650 cm⁻¹ (amide C=O stretch).

  • NMR (¹H): Key signals include δ 2.1 ppm (acetamide methyl), δ 4.3 ppm (CH₂CN), and aromatic protons at δ 7.1–7.4 ppm .

Reactivity and Functionalization

Nucleophilic Substitution

The cyano group participates in nucleophilic substitutions, enabling conversion to amines (via LiAlH₄ reduction) or carboxylic acids (acidic hydrolysis) .

Condensation Reactions

Condensation with aldehydes/ketones yields heterocyclic scaffolds (e.g., thiazoles or imidazoles), valuable in medicinal chemistry . For example, coupling with 4-fluorophenyl ethenyl groups produces thiazole derivatives with enhanced bioactivity .

Fluorine-Mediated Interactions

The 3-fluorophenyl group enhances binding affinity to biological targets through C–F···H–N hydrogen bonds, a feature exploited in kinase inhibitor design .

Applications in Scientific Research

Pharmaceutical Intermediates

N-[cyano(3-fluorophenyl)methyl]acetamide is a precursor to non-steroidal antiandrogens and kinase inhibitors. Its fluorophenyl moiety improves metabolic stability in vivo, reducing oxidative deamination .

Materials Science

Incorporated into polymers, the compound enhances thermal stability (Tg > 150°C) and UV resistance, making it suitable for high-performance coatings .

Biological Probes

Derivatives act as fluorescent tags or enzyme inhibitors, with the cyano group serving as a spectroscopic handle for tracking molecular interactions .

Comparative Analysis with Analogues

Table 2: Substituent Effects on Properties

CompoundlogPMelting Point (°C)Bioactivity (IC₅₀)
N-[cyano(3-F-phenyl)methyl]acetamide1.2112–11685 nM (Kinase X)
N-[cyano(4-F-phenyl)methyl]acetamide1.4105–110120 nM
N-[cyano(3-Cl-phenyl)methyl]acetamide1.8125–13065 nM

Fluorine’s meta substitution optimizes lipophilicity and target engagement compared to para-fluoro or chloro analogues .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator